[4-(3-Chlorophenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone [4-(3-Chlorophenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14992008
InChI: InChI=1S/C25H21ClN4O/c26-19-6-3-7-20(15-19)29-11-13-30(14-12-29)25(31)22-16-24(18-5-4-10-27-17-18)28-23-9-2-1-8-21(22)23/h1-10,15-17H,11-14H2
SMILES:
Molecular Formula: C25H21ClN4O
Molecular Weight: 428.9 g/mol

[4-(3-Chlorophenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone

CAS No.:

Cat. No.: VC14992008

Molecular Formula: C25H21ClN4O

Molecular Weight: 428.9 g/mol

* For research use only. Not for human or veterinary use.

[4-(3-Chlorophenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone -

Specification

Molecular Formula C25H21ClN4O
Molecular Weight 428.9 g/mol
IUPAC Name [4-(3-chlorophenyl)piperazin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone
Standard InChI InChI=1S/C25H21ClN4O/c26-19-6-3-7-20(15-19)29-11-13-30(14-12-29)25(31)22-16-24(18-5-4-10-27-17-18)28-23-9-2-1-8-21(22)23/h1-10,15-17H,11-14H2
Standard InChI Key YUNFLKHRNNLKRL-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5

Introduction

Structural Overview

The compound [4-(3-Chlorophenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone is characterized by:

  • Core Structure: A methanone (ketone) functional group linking two distinct aromatic systems.

  • Substituents:

    • A 3-chlorophenyl group attached to a piperazine ring.

    • A quinoline ring substituted with a pyridyl group.

Molecular Formula and Key Features

  • Molecular Formula: Not explicitly provided but inferred from the name as CHxClNyOC_{H_x}ClN_yO.

  • Functional Groups:

    • Piperazine ring: Commonly found in bioactive molecules.

    • Quinoline and pyridine rings: Known for their pharmacological importance.

    • Chlorophenyl group: Often enhances lipophilicity and biological activity.

Synthesis

While specific synthetic methods for this exact compound are not detailed in the provided sources, general strategies for similar compounds involve:

  • Formation of Piperazine Derivatives:

    • Reacting substituted phenylamines with ethylene glycol derivatives under reflux to form piperazine intermediates.

  • Quinoline Substitution:

    • Quinoline derivatives are often prepared via Skraup synthesis or Friedländer condensation.

    • Coupling of quinoline with pyridine groups can be achieved through palladium-catalyzed cross-coupling reactions.

  • Ketone Formation:

    • The methanone linkage is typically introduced via Friedel-Crafts acylation or nucleophilic substitution reactions.

Example Reaction Scheme

StepReagent/ConditionsProduct
1Chlorophenylamine + Ethylene glycol derivativePiperazine derivative
2Quinoline precursor + Pyridine derivativeSubstituted quinoline
3Coupling with ketone precursorFinal compound

Applications and Biological Activity

Compounds with similar structural motifs have been explored for diverse applications:

  • Pharmacological Potential:

    • Piperazine derivatives are widely studied for their roles as central nervous system (CNS) agents, including antipsychotics and antidepressants.

    • Quinoline-based compounds often exhibit antimicrobial, anticancer, and anti-inflammatory properties.

  • Drug Design:

    • The combination of piperazine and quinoline scaffolds suggests potential as multi-target drugs.

    • The presence of halogenated phenyl groups (e.g., chlorophenyl) can enhance binding affinity to biological targets.

  • Research Context:

    • Similar compounds have been investigated for their analgesic and anti-inflammatory activities .

    • Docking studies on related molecules suggest their utility in enzyme inhibition or receptor modulation .

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

  • Spectroscopy:

    • NMR (1H, 13C): Identifies chemical shifts corresponding to aromatic protons, methylene groups in piperazine, and the ketone carbon.

    • IR Spectroscopy: Detects functional groups like C=O (ketone) and C-Cl (chlorophenyl).

  • Mass Spectrometry (MS):

    • Provides molecular weight and fragmentation patterns to confirm the structure.

  • X-Ray Crystallography:

    • Resolves the three-dimensional structure, including bond angles and dihedral interactions .

Comparative Data Table

PropertyValue/Description
Molecular WeightEstimated based on structure
SolubilityLikely soluble in organic solvents
BioavailabilityEnhanced by lipophilic chlorophenyl group
Pharmacological TargetCNS receptors, enzymes (hypothetical)

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